molecular formula C18H25ClN2O B10826633 Rodocaine CAS No. 39489-97-9

Rodocaine

Cat. No.: B10826633
CAS No.: 39489-97-9
M. Wt: 320.9 g/mol
InChI Key: ICLIXBRUSBYXEV-ZBFHGGJFSA-N
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Description

. This compound is suitable for both topical use and injection. It is known for its potential as an anesthetic agent in antimicrobial compositions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rodocaine involves several key steps. One notable method includes the enantioselective hydroazidation process, which utilizes the Corey-Seebach reaction as a crucial step . The Corey-Seebach reagent is formed by the reaction of an aldehyde or a ketone with 1,3-propane-dithiol under acidic conditions, followed by deprotonation with n-butyllithium

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high yield and purity. The process may include steps such as solvent evaporation, solid-state grinding, and liquid-assisted grinding . These methods are designed to optimize the efficiency and scalability of this compound production.

Chemical Reactions Analysis

Types of Reactions

Rodocaine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Rodocaine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Primarily used as a local anesthetic in ophthalmology and other medical fields. It is also being explored for its potential use in antimicrobial compositions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Rodocaine is similar to other local anesthetics such as lidocaine, bupivacaine, and tetracaine. it has unique properties that distinguish it from these compounds:

    Lidocaine: Like this compound, lidocaine is a local anesthetic that blocks sodium channels.

    Bupivacaine: This compound is known for its longer duration of action compared to this compound and is often used in epidural anesthesia.

    Tetracaine: Tetracaine is a more potent local anesthetic than this compound but has a higher risk of toxicity.

This compound’s unique combination of efficacy and safety makes it a valuable compound in both medical and industrial applications.

Properties

CAS No.

39489-97-9

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1

InChI Key

ICLIXBRUSBYXEV-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Origin of Product

United States

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